An In-depth Technical Guide to 2,7-Dichloro-8-methylquinoline-3-carbonitrile (CAS 948291-65-4)
An In-depth Technical Guide to 2,7-Dichloro-8-methylquinoline-3-carbonitrile (CAS 948291-65-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-dichloro-8-methylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its reactivity and potential as a scaffold in drug discovery. This guide is intended to serve as a valuable resource for researchers navigating the synthesis and application of novel quinoline derivatives.
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for interaction with biological targets. This has led to the development of a wide array of drugs with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core allows for the fine-tuning of its biological activity and physicochemical properties, making it a versatile scaffold for the design of new therapeutic agents.[3]
The subject of this guide, 2,7-dichloro-8-methylquinoline-3-carbonitrile, incorporates several key functional groups that are expected to modulate its chemical and biological properties. The chlorine atoms at the 2 and 7 positions can influence the molecule's electronic distribution and provide sites for further chemical modification. The methyl group at the 8-position can impact its lipophilicity and steric profile.[4] The carbonitrile group at the 3-position is a versatile functional group that can participate in various chemical transformations and is known to be present in a number of biologically active compounds.[5]
Proposed Synthesis of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
A plausible and efficient synthetic route to 2,7-dichloro-8-methylquinoline-3-carbonitrile can be envisioned starting from a substituted acetanilide and employing the Vilsmeier-Haack reaction, a powerful method for the synthesis of 2-chloro-3-formylquinolines.[6][7]
Synthetic Workflow
The proposed synthesis involves a two-step process:
-
Vilsmeier-Haack Cyclization: The reaction of a suitably substituted N-arylacetamide with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield the corresponding 2-chloro-3-formylquinoline.[8]
-
Conversion of the Formyl Group to a Carbonitrile: The transformation of the 3-formyl group into a 3-carbonitrile functionality.
Caption: Proposed two-step synthesis of 2,7-Dichloro-8-methylquinoline-3-carbonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a well-established and regioselective method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) which then effects a double formylation and subsequent intramolecular cyclization.[7]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 3-chloro-2-methylacetanilide to the reaction mixture portion-wise, ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Basify the mixture with a sodium hydroxide solution to pH 8-9.
-
The precipitated solid, 2,7-dichloro-8-methylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.[9]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).[9]
-
Step 2: Synthesis of 2,7-Dichloro-8-methylquinoline-3-carbonitrile
-
Rationale: The conversion of an aldehyde to a nitrile can be achieved through a two-step sequence involving the formation of an oxime followed by dehydration. This is a common and reliable method for this functional group transformation.[10]
-
Procedure:
-
Dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime intermediate.
-
Collect the oxime by filtration, wash with water, and dry.
-
In a separate flask, prepare a solution of thionyl chloride in DMF at 0 °C.
-
Add the dried oxime to this solution and stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
The precipitated solid, 2,7-dichloro-8-methylquinoline-3-carbonitrile, is collected by filtration, washed with water, and dried.
-
Purify the final product by column chromatography or recrystallization.
-
Physicochemical and Spectroscopic Characterization (Predicted)
Based on available data for structurally similar compounds, the following properties for 2,7-dichloro-8-methylquinoline-3-carbonitrile can be predicted.
Physicochemical Properties
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C₁₁H₆Cl₂N₂ | |
| Molecular Weight | 237.08 g/mol | [11] |
| Appearance | Off-white to yellow solid | General observation for similar quinoline derivatives |
| Melting Point | 150-200 °C | Extrapolated from similar chlorinated quinolines |
| Solubility | Soluble in organic solvents like DMSO, DMF, Chloroform; Insoluble in water | General solubility of quinoline derivatives |
| XLogP3 | ~3.9 | Based on the value for 2,7-Dichloro-6-methylquinoline-3-carbonitrile |
Spectroscopic Data (Predicted)
The spectroscopic characterization is crucial for confirming the structure of the synthesized compound.[12][13]
-
¹H NMR (in CDCl₃, predicted chemical shifts δ, ppm):
-
Aromatic Protons: Signals are expected in the range of 7.5-8.5 ppm. The introduction of the chloro and methyl groups will influence the chemical shifts of the protons on the quinoline ring.[14]
-
H-4: A singlet around 8.2-8.4 ppm.
-
H-5: A doublet around 7.8-8.0 ppm.
-
H-6: A doublet around 7.6-7.8 ppm.
-
-
Methyl Protons: A singlet for the -CH₃ group at the 8-position is expected around 2.5-2.7 ppm.
-
-
¹³C NMR (in CDCl₃, predicted chemical shifts δ, ppm):
-
Aromatic Carbons: Resonances are expected between 110-150 ppm. The carbons attached to the chlorine atoms (C-2 and C-7) will be significantly deshielded. The carbon of the nitrile group (C≡N) will appear around 115-120 ppm. The carbon at position 3 will be in the range of 105-115 ppm.
-
Methyl Carbon: The carbon of the -CH₃ group will resonate at approximately 15-20 ppm.
-
-
IR (KBr, cm⁻¹):
-
C≡N stretch: A sharp absorption band around 2220-2240 cm⁻¹.
-
C=N and C=C stretching (quinoline ring): Multiple bands in the region of 1600-1450 cm⁻¹.
-
C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (237.08). The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key diagnostic feature.
-
Caption: Workflow for the structural elucidation of the target compound.
Reactivity and Potential for Further Functionalization
The presence of multiple functional groups in 2,7-dichloro-8-methylquinoline-3-carbonitrile makes it a versatile platform for further chemical modifications.[3]
-
Nucleophilic Aromatic Substitution (SNAr) at the 2- and 7-positions: The chlorine atoms, particularly the one at the C-2 position, are susceptible to nucleophilic displacement by various nucleophiles such as amines, alkoxides, and thiols. This allows for the introduction of a wide range of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[15][16]
-
Reactions of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form various heterocyclic rings.
-
C-H Activation: Modern synthetic methods involving C-H activation could potentially be used to functionalize the quinoline ring at other positions, offering further avenues for diversification.[17]
Potential Applications in Drug Discovery and Materials Science
Given the broad biological activities of quinoline derivatives, 2,7-dichloro-8-methylquinoline-3-carbonitrile and its derivatives are promising candidates for investigation in several therapeutic areas.
-
Anticancer Activity: Many substituted quinolines have demonstrated potent anticancer properties. The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related targets.
-
Antibacterial and Antifungal Activity: The quinoline scaffold is a known pharmacophore in antimicrobial agents.[18] Derivatives of this compound could be screened for their efficacy against various bacterial and fungal strains.
-
Antimalarial Activity: Chloroquine and other 4-aminoquinolines are well-known antimalarial drugs. The 7-chloro substituent is often crucial for this activity.[15][16]
-
Materials Science: Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors due to their photophysical properties. The extended π-system of the quinoline ring in this compound suggests potential for such applications.
Conclusion
2,7-Dichloro-8-methylquinoline-3-carbonitrile represents a promising, yet underexplored, chemical entity. This technical guide has outlined a feasible synthetic strategy, predicted its key physicochemical and spectroscopic characteristics, and discussed its potential for further functionalization and application. The insights provided herein are intended to empower researchers to synthesize and explore the chemical and biological space around this intriguing molecule, potentially leading to the discovery of novel therapeutic agents or advanced materials. As with any research endeavor involving novel compounds, all experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards.
References
-
Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
-
Fun, H. K., et al. (2011). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
El-Dean, A. M. K., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 274-290. [Link]
-
Kolińska, J., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 27(19), 6543. [Link]
-
Kumar, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(11), 1361-1366. [Link]
-
Sharma, P. C., et al. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4), 745-764. [Link]
-
Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(7), 1535-1538. [Link]
-
El-Dean, A. M. K., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7481-7501. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Kolińska, J., et al. (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 28(6), 2659. [Link]
-
Abdelbaset, M. S., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 989396. [Link]
-
Egan, T. J. (2008). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 51(19), 5765-5773. [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-4. [Link]
-
Nehra, B., et al. (2023). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1238-1260. [Link]
-
Smith, R. M., & Smith, K. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(10), 1406. [Link]
-
Al-Tel, T. H. (2010). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Letters in Organic Chemistry, 7(2), 148-159. [Link]
-
National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]
-
Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1045-1049. [Link]
-
ResearchGate. (2014). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]
-
Wang, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(4), 2413-2420. [Link]
-
Gireadă, M. A., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6524. [Link]
-
Da-Cheng, L., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(11), 2806. [Link]
-
ResearchGate. (n.d.). Structures of drug molecules containing quinoline scaffold. Retrieved from [Link]
-
Al-Omar, M. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(11), 1385-1403. [Link]
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
de Oliveira, R. B., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1284. [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 11. 948291-65-4|2,7-Dichloro-8-methylquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
